molecular formula C9H7BrN2O B2901345 (NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261025-00-6

(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No. B2901345
M. Wt: 239.072
InChI Key: UBSGACBROBZHLR-LFYBBSHMSA-N
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Description

The compound “(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine” is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 3-position with a bromine atom and a hydroxylamine group via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring, which is a fused benzene and pyrrole ring. At the 3-position of the indole, there would be a methylene (CH2) group linking to a hydroxylamine (NH2OH) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the hydroxylamine group would influence properties such as polarity, solubility, and reactivity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSGACBROBZHLR-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136663883

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